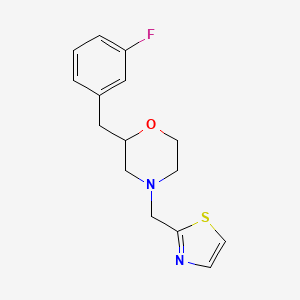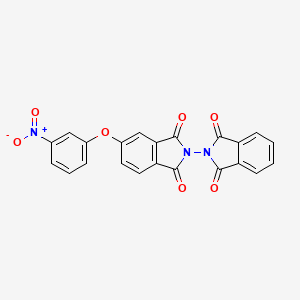
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CHM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinedione family and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway plays a crucial role in regulating cellular energy metabolism and is often dysregulated in various diseases, including cancer and diabetes. By activating the AMPK pathway, this compound helps to restore normal cellular energy metabolism, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In animal models of diabetes, this compound has been found to improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the scientific research of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the areas of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of focus is the identification of new targets of this compound, which can help to expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which is crucial for its development as a new drug candidate.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has anti-cancer, anti-inflammatory, and anti-diabetic properties and works by activating the AMPK pathway. While this compound has several advantages as a potential new drug candidate, further research is needed to fully understand its therapeutic potential and safety in vivo.
Métodos De Síntesis
The synthesis of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out under mild conditions and results in the formation of this compound in good yields.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. In scientific research studies, this compound has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXGHNCGCSMEM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
![N-[1-(3-isoxazolyl)ethyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6107686.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)

![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)